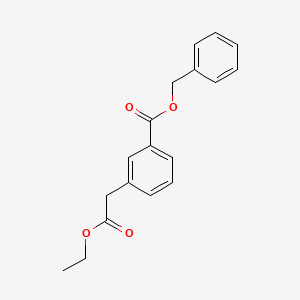![molecular formula C27H23BO8 B12634648 Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-6-carboxylic acid, 3'-hydroxy-3-oxo-6'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B12634648.png)
Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-6-carboxylic acid, 3'-hydroxy-3-oxo-6'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-6-carboxylic acid, 3’-hydroxy-3-oxo-6’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- is a complex organic compound with a unique spiro structure. This compound is known for its fluorescent properties and is widely used in various scientific research fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-6-carboxylic acid, 3’-hydroxy-3-oxo-6’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- typically involves multiple steps. One common method includes the reaction of phthalic anhydride with resorcinol in the presence of a Lewis acid catalyst, such as zinc chloride, to form the spiro compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-6-carboxylic acid, 3’-hydroxy-3-oxo-6’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The boronate ester group can undergo Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in cross-coupling reactions.
Major Products
The major products formed from these reactions include various substituted derivatives of the spiro compound, which can be further utilized in different applications .
Applications De Recherche Scientifique
Spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-6-carboxylic acid, 3’-hydroxy-3-oxo-6’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- is extensively used in scientific research due to its unique properties:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in bioimaging and as a marker in fluorescence microscopy.
Medicine: Investigated for its potential use in drug delivery systems and diagnostic imaging.
Industry: Utilized in the development of fluorescent dyes and sensors.
Mécanisme D'action
The mechanism of action of Spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-6-carboxylic acid, 3’-hydroxy-3-oxo-6’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- involves its interaction with specific molecular targets. The compound’s fluorescent properties are due to the spiro structure, which allows for efficient energy transfer and emission of light upon excitation. The boronate ester group can interact with various biomolecules, making it useful in bioimaging and diagnostic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluorescein: Another widely used fluorescent dye with similar applications in bioimaging and analytical chemistry.
Rhodamine: Known for its strong fluorescence and used in similar applications as Spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-6-carboxylic acid derivatives.
Uniqueness
Spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-6-carboxylic acid, 3’-hydroxy-3-oxo-6’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- stands out due to its unique spiro structure and the presence of the boronate ester group, which enhances its reactivity and versatility in various applications .
Propriétés
Formule moléculaire |
C27H23BO8 |
|---|---|
Poids moléculaire |
486.3 g/mol |
Nom IUPAC |
3'-hydroxy-1-oxo-6'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid |
InChI |
InChI=1S/C27H23BO8/c1-25(2)26(3,4)36-28(35-25)15-6-9-18-21(12-15)33-22-13-16(29)7-10-19(22)27(18)20-11-14(23(30)31)5-8-17(20)24(32)34-27/h5-13,29H,1-4H3,(H,30,31) |
Clé InChI |
NEDHHOVAVSSEBN-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4(C5=C(O3)C=C(C=C5)O)C6=C(C=CC(=C6)C(=O)O)C(=O)O4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



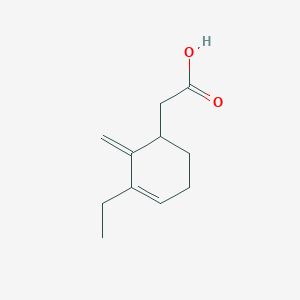

![1-(4-Nitrophenyl)-2-[(prop-2-en-1-yl)amino]ethan-1-one](/img/structure/B12634578.png)
![Benzeneacetonitrile, 3-[2-[[4-[4-(2-hydroxyethyl)-1-piperazinyl]phenyl]amino]-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-](/img/structure/B12634588.png)
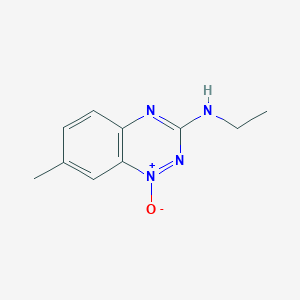
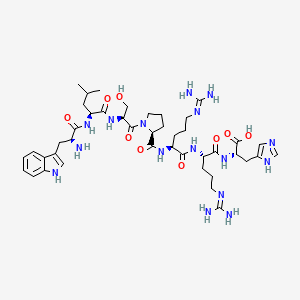

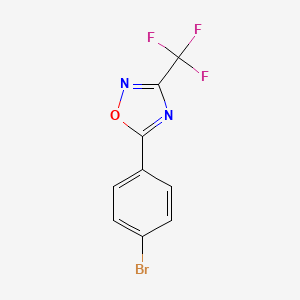
![[(1S,4S,5'R,6R,7S,8R,9S,13R,15R,16R,18R,19R)-16-benzoyloxy-18,19-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-15-yl] benzoate](/img/structure/B12634626.png)
![methyl 2-[(11S,12R,16S)-11-(2,4-dichlorobenzoyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraen-14-yl]benzoate](/img/structure/B12634631.png)
![3-Ethenyl-N,N-dimethyl-4-[(propan-2-yl)oxy]benzamide](/img/structure/B12634632.png)
![1-[(2R,5R)-5-(hydroxymethyl)-4-iodo-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B12634638.png)
